molecular formula C6H8BrNO2S2 B7583936 5-bromo-N,4-dimethylthiophene-2-sulfonamide

5-bromo-N,4-dimethylthiophene-2-sulfonamide

Cat. No.: B7583936
M. Wt: 270.2 g/mol
InChI Key: BIUZXNGWLOGBCE-UHFFFAOYSA-N
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Description

5-bromo-N,4-dimethylthiophene-2-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, this compound has been found to have a broader range of activities beyond its antimicrobial effects.

Mechanism of Action

The mechanism of action of 5-bromo-N,4-dimethylthiophene-2-sulfonamide is complex and not fully understood. However, it is believed to act through multiple pathways, including inhibition of protein kinases, modulation of ion channels, and interference with cellular signaling pathways. The compound has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. The compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Moreover, this compound has been found to modulate ion channels, which are critical for the proper functioning of the nervous system.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-bromo-N,4-dimethylthiophene-2-sulfonamide for lab experiments is its broad range of activities, which makes it suitable for studying various biological processes. The compound is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one of the limitations of this compound is its complex mechanism of action, which makes it challenging to study in detail. Moreover, the compound has not been extensively studied in vivo, and its safety and toxicity profiles are not well-established.

Future Directions

There are several future directions for research on 5-bromo-N,4-dimethylthiophene-2-sulfonamide. One of the most promising areas of research is the development of new drugs targeting ion channels, which are critical for the proper functioning of the nervous system. Moreover, this compound has shown potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further studies are needed to investigate its efficacy in vivo. Additionally, the compound's anticancer and antiviral activities warrant further investigation, particularly in the development of new cancer therapies and antiviral drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential therapeutic applications in various fields of medicine. The compound exhibits a broad range of activities, including anticancer, antiviral, and anti-inflammatory activities, and has been investigated as a potential treatment for neurological disorders. Although the mechanism of action of this compound is complex and not fully understood, it has been shown to modulate ion channels, inhibit protein kinases, and interfere with cellular signaling pathways. Further research is needed to investigate the compound's efficacy in vivo and to develop new drugs targeting ion channels and other biological processes.

Synthesis Methods

The synthesis of 5-bromo-N,4-dimethylthiophene-2-sulfonamide involves the reaction of 5-bromo-2-chlorothiophene with dimethylamine and sulfamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of pure this compound, making it suitable for large-scale production.

Scientific Research Applications

5-bromo-N,4-dimethylthiophene-2-sulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. The compound has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Moreover, this compound has been shown to have a modulatory effect on ion channels, making it a potential candidate for the development of new drugs targeting ion channels.

Properties

IUPAC Name

5-bromo-N,4-dimethylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNO2S2/c1-4-3-5(11-6(4)7)12(9,10)8-2/h3,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUZXNGWLOGBCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)NC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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